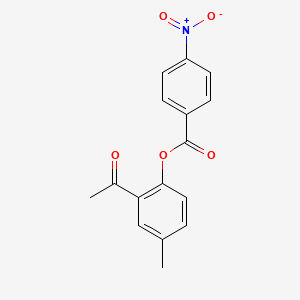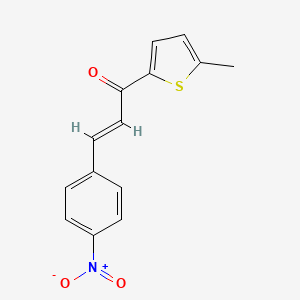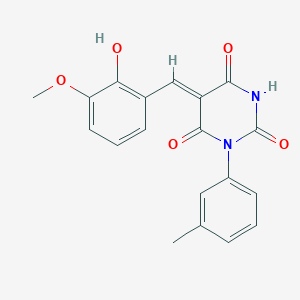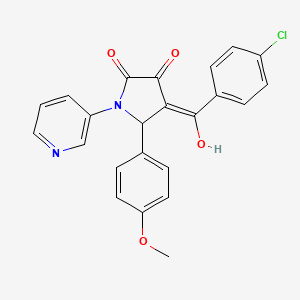
5-(2-chloro-4-fluorophenyl)pyridin-2-amine
Übersicht
Beschreibung
5-(2-chloro-4-fluorophenyl)pyridin-2-amine, also known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. CFM-2 is a small molecule that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively in recent years.
Wirkmechanismus
5-(2-chloro-4-fluorophenyl)pyridin-2-amine is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a type of ion channel that is involved in various physiological processes, including learning, memory, and addiction. 5-(2-chloro-4-fluorophenyl)pyridin-2-amine binds to the α4β2 nAChR with high affinity and inhibits its function, which leads to a decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects:
5-(2-chloro-4-fluorophenyl)pyridin-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(2-chloro-4-fluorophenyl)pyridin-2-amine inhibits the function of the α4β2 nAChR with high selectivity and potency. In vivo studies have shown that 5-(2-chloro-4-fluorophenyl)pyridin-2-amine reduces the release of dopamine in the brain and attenuates the rewarding effects of drugs of abuse, such as nicotine and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chloro-4-fluorophenyl)pyridin-2-amine has several advantages and limitations for lab experiments. One of the advantages of 5-(2-chloro-4-fluorophenyl)pyridin-2-amine is its high selectivity and potency for the α4β2 nAChR, which allows for the specific inhibition of this receptor. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a useful tool for studying the function of the brain. However, one of the limitations of 5-(2-chloro-4-fluorophenyl)pyridin-2-amine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chloro-4-fluorophenyl)pyridin-2-amine. One direction is the development of new drugs based on 5-(2-chloro-4-fluorophenyl)pyridin-2-amine for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the interaction between 5-(2-chloro-4-fluorophenyl)pyridin-2-amine and other receptors and ion channels in the brain, which may lead to the discovery of new therapeutic targets. Additionally, the study of the pharmacokinetics and pharmacodynamics of 5-(2-chloro-4-fluorophenyl)pyridin-2-amine may lead to the development of more effective and safer drugs.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-4-fluorophenyl)pyridin-2-amine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 5-(2-chloro-4-fluorophenyl)pyridin-2-amine has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 5-(2-chloro-4-fluorophenyl)pyridin-2-amine has been used as a tool for studying the function of ion channels and receptors in the brain. 5-(2-chloro-4-fluorophenyl)pyridin-2-amine has also been studied as a potential therapeutic agent for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-5-8(13)2-3-9(10)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWQIGXKFOLDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxo-N'-[2-(trifluoromethyl)benzylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904508.png)



![3-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904539.png)

![4-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904551.png)
![methyl 4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B3904567.png)




![3-isopropyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3904603.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904609.png)